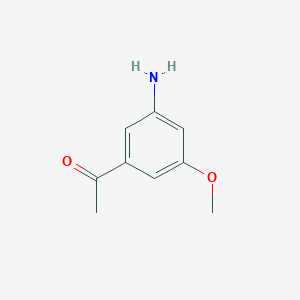
1-(3-Amino-5-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Unfortunately, the available search results provide limited information regarding the specific applications of the compound 1-(3-amino-5-methoxyphenyl)ethanone. However, based on the search results, we can infer some potential applications and related research areas:
1. Chemical Intermediate/Building Block:
- This compound is identified as a chemical intermediate based on its listing on chemical synthesis websites . This suggests its use as a starting material or building block in the synthesis of more complex molecules.
2. Potential in Drug Discovery:
- The presence of a methoxyphenyl ring is mentioned in the context of drug discovery . Specifically, compounds with a methoxyphenyl ring have shown better metabolic stability .
- The broader class of amino-substituted compounds, such as 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, have demonstrated antimicrobial activity . This suggests that this compound, as an amino-containing compound, might be explored for similar biological activities or as a component in designing antimicrobial agents.
- The search results mention the use of 5-amino-1,2,3-triazole-4-carboxamides (ATC) as a novel hit series of compounds against Trypanosoma cruzi, the causative agent of Chagas disease . While this compound is not an ATC, the reference highlights the importance of amino groups in developing drugs for neglected diseases.
3. Synthesis of complex structures:
- This compound can be used as a starting material for synthesizing complex chemical structures, such as Trans-1-Amino-1,2,3,4-tetrahydro-2-(3-methoxyphenyl)naphthalene . These complex structures can then be explored for various applications, including pharmaceuticals, materials science, and other areas.
Eigenschaften
CAS-Nummer |
85276-72-8 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-(3-amino-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
ZEFWFBQRNIKGSN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)OC)N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















